1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Overview
Description
The compound of interest, 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, is a halogenated ethane derivative with multiple chlorine and fluorine atoms attached to its carbon backbone. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions on the ethane structure have been investigated, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of halogenated ethanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane involves the condensation of chloral and toluene, followed by conversion to the tetraacetate, and subsequent reactions to yield the desired dinitrile . Similarly, the synthesis of 5-(trifluoromethyl)dipyrromethanes from 1-bromo-1-chloro-2,2,2-trifluoro-ethane indicates the reactivity of such compounds with nucleophiles like pyrroles . These examples suggest that the synthesis of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would likely involve halogenated precursors and carefully controlled reaction conditions to ensure the correct placement of chlorine and fluorine atoms.
Molecular Structure Analysis
The molecular structure of halogenated ethanes is influenced by the electronegativity of the halogen atoms and the steric effects they impose. The study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms, with the trans form being more stable . This suggests that the molecular structure of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would also exhibit isomerism, with the potential for different conformers based on the arrangement of the halogen atoms.
Chemical Reactions Analysis
Halogenated ethanes participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the hydrodechlorination of 1,1,2-trichlorotrifluoroethane yields trifluoroethene, a key intermediate for a CFC replacement . The reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene demonstrates the potential for halogen exchange reactions . These studies indicate that 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane could undergo similar reactions, potentially serving as a precursor for the synthesis of fluorinated polymers or other valuable fluorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated ethanes are largely determined by their molecular structure and the nature of the halogen atoms present. The electron diffraction method used to study 1,2-difluorotetrachloroethane provided detailed information on bond distances and angles, which are crucial for understanding the reactivity and physical properties of these molecules . The rotational isomerism of 1,2-di-haloethanes, as discussed in another study, also affects their physical properties, such as boiling points and solubility . These insights can be extrapolated to predict that 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane would have unique properties that could be fine-tuned for specific applications in materials science or as an intermediate in organic synthesis.
Scientific Research Applications
Conformational Analysis and Rotational Isomerism
Research in conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, has been conducted using nuclear magnetic resonance spectroscopy. This work focuses on understanding the ground-state energies of rotational isomers and the barriers to their interconversion (Weigert, Winstead, Garrels, & Roberts, 1970). Additionally, theoretical evaluations using DFT calculations have been performed to understand the stereoelectronic effects governing the rotational isomerism of 1,2-di-haloethanes, providing insights into the prevalent conformations of these compounds (Souza, Freitas, & Rittner, 2008).
Physical Properties and Phase Behavior
Studies have also been conducted on the saturated liquid densities of halogenated ethanes, including 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. These studies provide valuable data on the physical properties and phase behavior of these compounds, which are crucial for various industrial applications (Yokoyama & Takahashi, 1991).
Chemical Reactivity and Applications
Research into the chemical reactivity of halogenated ethanes has led to new preparation methods for various compounds. For instance, a study explored the reactivity of perfluorohalogeno alcanes, including chlorotrifluoroethylen, derived from reactions of halogenated ethanes at room temperature (Blancou & Commeyras, 1977). Additionally, nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes have been studied, leading to the production of various fluorinated compounds (Kawa, Hamouda, & Ishikawa, 1980).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F6O/c4-1(6,7)2(5,8)12-3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHHZNWHYDIJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(OC(F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946331 | |
Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
CAS RN |
2356-53-8 | |
Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2356-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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